2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

Description

Properties

IUPAC Name |

(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFAOIWBTJSSPD-JEWAYBISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857811 |

Source

|

| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286934-16-4 |

Source

|

| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid: A Deuterated Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a deuterated analogue of a key chiral intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. By leveraging the principles of isotopic labeling, this compound offers significant advantages in pharmaceutical research and development, particularly in studies of drug metabolism and pharmacokinetics.

The Strategic Advantage of Deuteration in Drug Discovery

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle modification, which doubles the mass of the hydrogen atom, can have a profound impact on the molecule's metabolic stability.[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[3][4][5] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes.[3][4] Consequently, deuterated drugs may exhibit a longer half-life, improved bioavailability, and a more favorable safety profile.[1][]

Molecular Profile of this compound

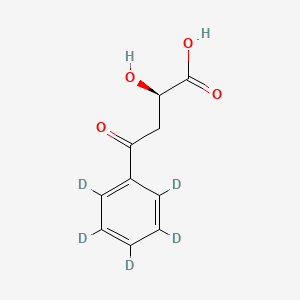

This compound is the deuterated isotopologue of (R)-2-Hydroxy-4-oxo-4-phenylbutanoic acid, a crucial precursor in the synthesis of several ACE inhibitors.[6][7] The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for the deuterated form is not widely available, the physicochemical properties can be extrapolated from its non-deuterated analogue, 2-(R)-Hydroxy-4-oxo-4-phenylbutanoic acid.

| Property | Non-Deuterated Value | Expected d5-Variant Value |

| Molecular Formula | C₁₀H₁₀O₄[8] | C₁₀H₅D₅O₄ |

| Molecular Weight | 194.18 g/mol [8][9] | Approximately 199.21 g/mol |

| XLogP3 | 0.5[8] | Expected to be very similar |

| Hydrogen Bond Donor Count | 2[8] | 2 |

| Hydrogen Bond Acceptor Count | 4[8] | 4 |

The substitution of deuterium for hydrogen has a negligible effect on the compound's polarity and acidity, hence properties like pKa and solubility are expected to be very similar to the non-deuterated form.

Synthesis and Isotopic Labeling

The synthesis of this compound would conceptually follow established methods for its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. A common and efficient method for producing the non-deuterated (R)-enantiomer is the enzymatic reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid.[6][10]

A plausible synthetic route for the d5-analogue would involve:

-

Synthesis of Benzene-d6: This can be achieved through various methods, such as the deuteration of benzene using a suitable catalyst and a deuterium source.

-

Friedel-Crafts Acylation: Reaction of benzene-d6 with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-oxo-4-(phenyl-d5)-butanoic acid.[11]

-

Enzymatic Reduction: Stereoselective reduction of the resulting keto acid using a dehydrogenase, such as D-Lactate dehydrogenase (D-LDH), to yield the desired (R)-enantiomer with high enantiomeric excess.[6][10]

Caption: Conceptual workflow for the synthesis of the target molecule.

Analytical Characterization

The primary analytical techniques for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference in the ¹H NMR spectrum compared to the non-deuterated analogue will be the absence of signals corresponding to the aromatic protons. The remaining proton signals (for the aliphatic chain) would be expected at similar chemical shifts to the non-deuterated compound.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all ten carbon atoms. The carbons on the phenyl ring that are bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (which has a spin of 1).

-

²H NMR: A deuterium NMR spectrum would show a single resonance in the aromatic region, confirming the presence and location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is a definitive method for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the d5-analogue will be shifted by +5 m/z units compared to the non-deuterated compound, reflecting the increased mass due to the five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Applications in Pharmaceutical Research and Development

This compound is a valuable tool for researchers in drug development for several key applications:

-

Internal Standard for Bioanalytical Assays: Due to its chemical similarity and mass difference, it serves as an ideal internal standard for quantifying the non-deuterated form of the molecule in biological matrices (e.g., plasma, urine) using LC-MS/MS.

-

Metabolic Probing: In preclinical studies, it can be used to investigate the metabolic fate of the parent drug. The deuteration on the phenyl ring can help determine if this part of the molecule is susceptible to oxidative metabolism.

-

Development of Deuterated ACE Inhibitors: As a deuterated building block, it can be used to synthesize novel deuterated ACE inhibitors.[7][12][13] These new chemical entities may possess improved pharmacokinetic properties, potentially leading to drugs with less frequent dosing and improved patient compliance.[1][]

Handling, Storage, and Safety

Handling

As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Storage

It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing may be appropriate to maintain its stability and isotopic enrichment.

Safety

The toxicological properties of this compound have not been extensively studied. However, based on the data for similar compounds, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound represents a sophisticated and valuable tool for the pharmaceutical industry. Its strategic deuteration provides a means to enhance the understanding of drug metabolism and to develop next-generation therapeutics with potentially superior pharmacokinetic profiles. As the field of deuterated drugs continues to expand, the demand for such specialized building blocks is expected to grow, paving the way for safer and more effective medicines.

References

-

Muttenthaler, M., et al. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Available from: [Link]

-

Wikipedia. (2024). Deuterated drug. In Wikipedia. Available from: [Link]

-

Pirali, T., et al. (2019). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 62(2), 527-537. Available from: [Link]

-

Zhang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1), 99. Available from: [Link]

-

Stamos, D. P., et al. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(3), 263-265. Available from: [Link]

-

Kragl, U., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 24(3), 315-327. Available from: [Link]

-

Xu, J., et al. (2021). Various approaches for the synthesis of selected ACE inhibitors building blocks. Catalysts, 11(3), 384. Available from: [Link]

-

Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. Available from: [Link]

-

ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759328, (R)-2-Hydroxy-4-phenylbutyric acid. PubChem. Available from: [Link]

-

ResearchGate. (2001). Representative ACE inhibitors characterized by the presence of the N-substituted-(S)-2-aminoethyl 4-phenylbutyrate moiety. Available from: [Link]

-

Mol-Instincts. (n.d.). 2-hydroxy-4-phenylbutanoic acid. Available from: [Link]

-

Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204. Available from: [Link]

-

LookChem. (n.d.). (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid. Available from: [Link]

-

Tsoleridis, C. A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. Available from: [Link]

-

Chemsrc. (n.d.). 2-Hydroxybutanoic acid. Available from: [Link]

-

Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. Available from: [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Available from: [Link]

-

NP-MRD. (2022). NP-Card for 2,4-Dihydroxybutanoic acid (NP0083422). Available from: [Link]

-

NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. In NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. journals.plos.org [journals.plos.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Imperative of Deuteration in Modern Drug Development

An In-Depth Technical Guide to the Molecular Weight and Formula of Deuterated Phenylbutyric Acid Derivatives

In the landscape of pharmaceutical sciences, the pursuit of enhanced therapeutic agents is relentless. Among the most elegant and effective strategies to emerge is the "deuterium switch," a targeted chemical modification wherein hydrogen atoms at specific, metabolically vulnerable positions within a drug molecule are replaced by their stable, heavier isotope, deuterium.[1][2] This seemingly subtle alteration can have profound and beneficial impacts on a drug's pharmacokinetic profile, leveraging a fundamental principle known as the Kinetic Isotope Effect (KIE).[1] The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, causing enzymatic reactions that involve the cleavage of this bond—a common step in drug metabolism—to proceed more slowly.[1] This deceleration of metabolic breakdown can lead to a longer drug half-life, increased systemic exposure, and a potential reduction in the formation of toxic metabolites, ultimately culminating in improved safety, efficacy, and patient dosing regimens.[1][2]

4-Phenylbutyric acid (4-PBA) is a well-characterized molecule with therapeutic applications as a histone deacetylase (HDAC) inhibitor and as a treatment for urea cycle disorders.[3][4][5] Its established biological activity makes it a prime candidate for deuteration. By creating deuterated derivatives of 4-PBA, researchers aim to refine its pharmacokinetic properties and enhance its therapeutic potency.[6][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular formulas, weights, and analytical characterization of deuterated 4-phenylbutyric acid derivatives.

Core Molecular Properties: Formula and Weight of 4-PBA Derivatives

The foundation of any chemical analysis begins with a precise understanding of a molecule's formula and weight. The introduction of deuterium systematically increases the molecular mass, a change that is fundamental to its analytical detection and its altered biological behavior.

The molecular formula for standard, non-deuterated 4-phenylbutyric acid is C₁₀H₁₂O₂ , with a molecular weight of approximately 164.20 g/mol .[3][8] When a hydrogen atom (atomic mass ≈ 1.008 amu) is replaced by a deuterium atom (atomic mass ≈ 2.014 amu), the molecular weight of the compound increases by approximately 1.006 Da for each substitution.[9] This mass shift is the primary characteristic detected by mass spectrometry.

The table below summarizes the molecular properties of several common deuterated 4-PBA derivatives.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Number of Deuterium Atoms |

| 4-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 | 0 |

| 4-Phenylbutyric acid-d2 | C₁₀H₁₀D₂O₂ | 166.22 | 2 |

| 4-Phenylbutyric acid-d5 | C₁₀H₇D₅O₂ | 169.23 | 5 |

| 4-Phenylbutyric acid-d11 | C₁₀HD₁₁O₂ | 175.27 | 11 |

(Data sourced from[3][8][10][11][12])

It is crucial for researchers to understand the concept of isotopologues . A synthesized sample of a deuterated compound is not composed of 100% of the target molecule (e.g., the d11 species). Instead, it is a population of molecules with a statistical distribution of deuterium incorporation based on the isotopic enrichment of the starting materials.[13] For example, a batch of 4-PBA-d11 synthesized with 99.0% D-enriched reagents will contain a majority of the desired d11 isotopologue, but also smaller, predictable quantities of d10, d9, and other species.[13] High-resolution mass spectrometry is essential for characterizing this distribution.[13]

The Scientific Rationale: Causality Behind Deuterating Phenylbutyric Acid

The decision to deuterate a therapeutic agent like 4-PBA is driven by the goal of optimizing its metabolic fate. The primary mechanism of clearance for many drugs involves oxidation by cytochrome P450 (CYP) enzymes.[14] By replacing C-H bonds at sites of metabolic attack with stronger C-D bonds, this process can be slowed, leading to tangible clinical benefits.

-

Improved Pharmacokinetics (PK): Slowing the rate of metabolism can significantly increase the drug's half-life (t½) and overall systemic exposure (Area Under the Curve, AUC).[1] This may allow for less frequent dosing, improving patient compliance.[2]

-

Enhanced Therapeutic Potency: A longer residence time in the body can lead to a more sustained and potent therapeutic effect. Studies have demonstrated that deuterated analogues of phenylbutyrate can induce apoptosis and inhibit cancer cell proliferation more effectively than the parent compound.[6][7]

-

Reduced Toxicity: Deuteration can alter metabolic pathways, potentially decreasing the formation of harmful or reactive byproducts and leading to a more favorable safety profile.[1]

The following diagram illustrates the core principle of the "deuterium switch."

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Experimental Methodologies: Synthesis and Analysis

The successful development of deuterated compounds relies on robust synthetic protocols and a rigorous, multi-faceted analytical approach to confirm identity, purity, and the precise extent of isotopic labeling.

General Synthesis of 4-Phenylbutyric Acid

To provide context, a common method for synthesizing the non-deuterated parent compound is the Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by purification.[15][16] Another established route is the Clemmensen reduction of β-benzoylpropionic acid.[17]

Strategies for Deuteration

Synthesizing deuterated derivatives involves incorporating deuterium-labeled reagents. Common strategies include:

-

Catalytic Exchange: Using a metal catalyst (e.g., Pd/C) to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂ gas.[18]

-

Reductive Deuteration: Employing deuterium-based reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium into a molecule.[18]

-

Using Labeled Precursors: Starting with deuterated building blocks, such as benzene-d6, to construct the final molecule.

Protocol 1: Illustrative Synthesis of 4-Phenylbutyric Acid-d11

This protocol is a conceptual illustration based on established chemical principles.

-

Reaction Setup: To a stirred solution of perdeuterated benzene (benzene-d6, 400 g) in a reaction vessel, add powdered aluminum chloride (200 g) at 50 °C.

-

Addition of Reagent: Add perdeuterated butyrolactone (butyrolactone-d6, ~92 g) in small portions, maintaining the temperature between 50 and 60 °C for 90 minutes.

-

Quenching: Add the reaction mixture to a solution of ice and 5% sodium hydroxide, keeping the temperature below 35 °C.

-

Precipitation: Precipitate the deuterated phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.

-

Isolation & Purification: Isolate the crude product by vacuum filtration. Purify the product via vacuum distillation (120-125 °C, 1 mm Hg) and subsequent recrystallization to yield high-purity 4-phenylbutyric acid-d11.[15]

Analytical Characterization Workflow

No single technique can fully characterize a deuterated compound. A combination of NMR and Mass Spectrometry is essential for validating the structure, isotopic purity, and isotopologue distribution.[19][20][21]

Caption: Comprehensive Analytical Workflow for Deuterated Compounds.

Protocol 2: NMR Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the location and extent of deuterium incorporation.[19]

-

Sample Preparation: Dissolve 5-10 mg of the deuterated 4-PBA derivative in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large interfering solvent signals in ¹H NMR.[22][23]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum. The absence or significant reduction in the intensity of a signal corresponding to a specific proton position confirms successful deuterium substitution at that site.[19]

-

²H NMR Acquisition: Acquire a deuterium (²H) NMR spectrum. This experiment directly observes the deuterium nuclei, providing a signal at the chemical shift corresponding to the site of incorporation.[24]

-

Data Analysis: Integrate the signals in both the ¹H and ²H spectra. Comparing the integral of a residual proton signal to a non-deuterated internal standard or a non-labeled portion of the molecule allows for the quantification of isotopic enrichment.[20]

Protocol 3: LC-MS Analysis for Molecular Weight and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the correct molecular weight and assessing the isotopic and chemical purity of the compound.[20] Deuterated analogues are frequently used as ideal internal standards in quantitative bioanalysis due to their near-identical chromatographic behavior and distinct mass.[9][25]

-

Sample Preparation: Prepare a stock solution of the deuterated 4-PBA derivative in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Create a dilution series for analysis.

-

LC Separation: Inject 1-5 µL of the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS Detection: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) negative mode.

-

Data Analysis:

-

Molecular Weight Confirmation: Extract the mass spectrum for the chromatographic peak. The observed mass of the molecular ion [M-H]⁻ should correspond to the calculated mass of the deuterated compound.

-

Isotopologue Distribution: Analyze the high-resolution spectrum to resolve and quantify the relative abundance of each isotopologue (e.g., d11, d10, d9).[13]

-

Purity Assessment: Integrate the area of the primary product peak in the total ion chromatogram (TIC) to determine its chemical purity relative to any detected impurities.

-

Conclusion

The strategic deuteration of 4-phenylbutyric acid represents a sophisticated approach to enhancing its therapeutic potential. By leveraging the kinetic isotope effect, researchers can engineer derivatives with improved pharmacokinetic profiles, potentially leading to more effective and safer treatments. A thorough understanding of the resulting changes to the molecular formula and weight is fundamental. This knowledge, combined with a rigorous analytical workflow employing both NMR and high-resolution mass spectrometry, provides the self-validating system required to ensure the identity, purity, and precise isotopic composition of these advanced therapeutic candidates. This technical guide provides the foundational principles and practical methodologies necessary for professionals in the field to confidently advance the development of deuterated pharmaceuticals.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.

-

Harbeson, S. L., & Thomson, S. A. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205842. Retrieved from [Link]

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.

- The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds. (n.d.). Benchchem.

- Application Notes and Protocols for NMR Spectroscopy of Deuterium-Labeled Compounds. (n.d.). Benchchem.

- A Researcher's Guide to High-Resolution Mass Spectrometry for Deuterated Compound Analysis. (n.d.). Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).

-

Scott, D. O., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 614-620. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved from [Link]

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

-

Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. (2023, September 8). Magritek. Retrieved from [Link]

-

Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved from [Link]

- Custom Deuteration Strategies: Selective vs Global Labelling; Synth Approaches. (2025, November 6).

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (2023, June 1). SYNMR. Retrieved from [Link]

-

Challoner, J. (2014, October 1). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. Retrieved from [Link]

-

Why is deuterium used in NMR? (2019, April 25). ResearchGate. Retrieved from [Link]

-

Tong, W. P., et al. (2002). Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells. British Journal of Cancer, 86(8), 1333-1339. Retrieved from [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Molecules, 27(19), 6616. Retrieved from [Link]

-

Sodium Phenylbutyrate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Sodium phenylbutyrate. (n.d.). In Wikipedia. Retrieved from [Link]

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (2002, November 28). European Patent Office. Retrieved from [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.

-

γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

4-phenyl butyric acid, 1821-12-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Paolacci, S., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences, 24(4), 3816. Retrieved from [Link]

-

What is the mechanism of Sodium Phenylbutyrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. 4-Phenylbutyric acid-d11_TargetMol [targetmol.com]

- 4. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 6. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. 4-Phenylbutyric acid-d2_TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 4-Phenylbutyric acid-d5 (4-PBA-d5; Benzenebutyric acid-d5) | Virus Protease | 64138-52-9 | Invivochem [invivochem.com]

- 13. isotope.com [isotope.com]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. youtube.com [youtube.com]

- 22. studymind.co.uk [studymind.co.uk]

- 23. synmr.in [synmr.in]

- 24. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 25. benchchem.com [benchchem.com]

Technical Guide: Role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in Atorvastatin Analysis

This technical guide provides an in-depth analysis of the role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (d5-HOPBA) within the context of Atorvastatin development, specifically focusing on its utility as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of process-related impurities and oxidative degradation products.

Executive Summary

In the high-precision landscape of pharmaceutical bioanalysis, This compound serves a critical function as a deuterated internal standard. While the unlabeled form (HOPBA) is widely recognized as a chiral intermediate for ACE inhibitors (e.g., Benazepril), its relevance to Atorvastatin lies in impurity profiling and degradation kinetics .

The synthesis of Atorvastatin involves complex condensation reactions (Paal-Knorr synthesis) utilizing phenyl-containing 1,4-diketones. HOPBA shares structural homology with the phenyl-oxo-fragments potentially generated during the oxidative cleavage of the Atorvastatin pyrrole core or persisting as upstream synthesis byproducts. The d5-labeled analog is essential for correcting matrix effects, extraction efficiency, and ionization variability during the LC-MS/MS quantification of these trace analytes in biological matrices (plasma, urine) or drug substance stability samples.

Chemical Identity & Mechanistic Basis

Structural Characteristics

-

Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (HOPBA).[1][2]

-

Internal Standard: this compound (d5-HOPBA).

-

Isotopic Labeling: The "d5" designation indicates the replacement of five hydrogen atoms on the phenyl ring with deuterium (

). This placement is strategically chosen for metabolic stability (avoiding exchangeable positions) and mass shift (+5 Da) to prevent spectral overlap with the native analyte.

Relationship to Atorvastatin

Unlike the primary hydroxy-metabolites of Atorvastatin (o-hydroxy and p-hydroxy atorvastatin), HOPBA represents a fragment-level analyte .

-

Synthetic Impurity: It is a structural analog to precursors used in the formation of the 1,4-diketone intermediate (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide).

-

Oxidative Degradant: Under forced degradation (oxidative stress), the pyrrole ring of Atorvastatin can undergo ring-opening or cleavage. The Ph-C(=O)-CH2- moiety is a potential remnant, making HOPBA a marker for specific degradation pathways.

Experimental Protocol: Trace Quantification using d5-IS

Objective: Quantify trace levels of HOPBA in Atorvastatin plasma samples to monitor non-CYP mediated degradation or impurity carryover.

Reagents & Standards

-

Stock Solution A (Analyte): 1 mg/mL HOPBA in Methanol.

-

Stock Solution B (IS): 1 mg/mL d5-HOPBA in Methanol.

-

Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Solid Phase Extraction)

This protocol ensures the removal of phospholipids and proteins while retaining the polar acidic analyte.

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Working IS Solution (d5-HOPBA). Vortex for 30s. Rationale: Early addition compensates for all subsequent extraction losses.

-

Acidification: Add 200 µL of 2% Formic Acid. Vortex. Rationale: Protonates the carboxylic acid (pKa ~3.5) to improve retention on SPE sorbent.

-

SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL MeOH followed by 1 mL Water. Load the sample.

-

Wash: Wash with 1 mL 5% Methanol in Water. Rationale: Removes salts and highly polar interferences.

-

Elution: Elute with 1 mL Acetonitrile containing 0.1% Formic Acid.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| HOPBA | 193.1 [M-H]⁻ | 105.0 (Benzoyl) | 15 |

| d5-HOPBA | 198.1 [M-H]⁻ | 110.0 (d5-Benzoyl) | 15 |

Visualization of Workflows

Diagram 1: Analytical Workflow for d5-IS Utilization

This diagram illustrates the self-validating nature of using a stable isotope internal standard.

Caption: Step-by-step bioanalytical workflow demonstrating the integration of d5-HOPBA to correct for extraction recovery and ionization suppression.

Diagram 2: Contextual Origin in Atorvastatin Lifecycle

This diagram hypothesizes the origin of the analyte within the Atorvastatin chemical space.

Caption: Putative degradation pathway illustrating the potential formation of HOPBA-like fragments from Atorvastatin under oxidative stress.

Data Interpretation & Validation

Linearity and Range

To validate the method, construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

-

Plot:

-

Where

= (Peak Area of Analyte / Peak Area of d5-IS). -

Where

= Concentration of Analyte.[2][3] -

Acceptance Criteria:

.

Matrix Effect Assessment

The d5-IS is critical here. Calculate the Matrix Factor (MF) :

-

If

(Suppression) or -

IS-Normalized MF should be close to 1.0, proving that the d5-IS effectively compensates for the matrix interference.

References

-

PubChem. (n.d.). 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4. National Library of Medicine. Retrieved from [Link]

-

Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. Retrieved from [Link]

- Shah, R. P., et al. (2008). LC-MS/MS Studies on Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Difference between d5-labeled and non-labeled hydroxy-4-oxo-4-phenylbutyric acid

The following technical guide details the distinction between d5-labeled and non-labeled hydroxy-4-oxo-4-phenylbutyric acid , specifically focusing on the 2-hydroxy-4-oxo-4-phenylbutyric acid (also known as 2-hydroxy-4-oxo-4-phenylbutanoic acid), a critical intermediate in the synthesis of ACE inhibitors (e.g., Benazepril, Enalapril) and a potential metabolite in phenylbutyrate pharmacology.

Executive Summary

Hydroxy-4-oxo-4-phenylbutyric acid (specifically the 2-hydroxy isomer) serves as a chiral building block in pharmaceutical synthesis and a metabolic marker. In bioanalytical workflows (LC-MS/MS), the non-labeled form is the analyte of interest (the target), while the d5-labeled form functions as the Internal Standard (IS) .

The core distinction lies in their isotopologue status : the d5-variant carries five deuterium atoms on the phenyl ring, creating a mass shift (+5 Da) that allows mass spectrometry to distinguish it from the native analyte while retaining nearly identical physicochemical properties for extraction and chromatographic co-elution.

Chemical Identity & Structural Divergence[1]

The structural difference is localized entirely to the aromatic ring. This preservation of the aliphatic side chain ensures that the pKa and solubility profile remain virtually unchanged, which is critical for the "tracking" function of an internal standard.

| Feature | Non-Labeled (Native) | d5-Labeled (Internal Standard) |

| IUPAC Name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | 2-Hydroxy-4-oxo-4-(phenyl-d5)-butanoic acid |

| Formula | C₁₀H₁₀O₄ | C₁₀H₅D₅O₄ |

| Molar Mass | 194.18 g/mol | 199.21 g/mol |

| Monoisotopic Mass | 194.0579 | 199.0893 |

| Key Moiety | Phenyl ring (C₆H₅) | Perdeuterophenyl ring (C₆D₅) |

| Role | Target Analyte | Internal Reference Standard |

Structural Visualization

The following diagram illustrates the specific substitution pattern. Note that the deuterium labeling is on the phenyl ring, which is metabolically robust in this context compared to the labile aliphatic hydrogens.

Caption: Structural comparison highlighting the stable isotope labeling on the aromatic moiety.

Mass Spectrometry (MS) Characteristics

The primary utility of the d5-labeled compound is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The mass shift allows for simultaneous detection of the analyte and standard in the same sample without interference.

Ionization & Transitions

Due to the carboxylic acid and ketone groups, these compounds ionize well in both polarities, though Negative Electrospray Ionization (ESI-) is often preferred for cleaner baselines with carboxylic acids.

-

Mass Shift (+5 Da): The d5-label provides a +5 Da shift in the precursor ion.

-

Fragmentation (MS2):

-

If the fragment ion contains the phenyl ring (e.g., benzoyl ion), the +5 shift is retained .

-

If the fragment ion is the aliphatic chain (e.g., loss of benzoyl), the mass shift is lost (masses become identical). Crucial: You must select transitions that retain the label to avoid "cross-talk".

-

Recommended MRM Transitions (ESI- Mode):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Non-Labeled | 193.0 [M-H]⁻ | 149.0 | Loss of CO₂ (Decarboxylation) |

| d5-Labeled | 198.0 [M-H]⁻ | 154.0 | Loss of CO₂ (Retains d5-ring) |

Note: In ESI+ mode, the Benzoyl ion (Ph-C≡O⁺) is a common fragment. Native yields m/z 105; d5-labeled yields m/z 110.

Isotopic Interference (Cross-Talk)

-

Native -> Label: The native compound has natural isotopes (¹³C). The M+5 isotope abundance of the native compound is negligible (<0.1%), so the native drug does not interfere with the d5-IS channel.

-

Label -> Native: High purity d5-standards (>99% isotopic purity) are required. If the standard contains d0 (non-labeled) impurities, it will cause false positives in the analyte channel.

Chromatographic Behavior: The Deuterium Effect

One of the most subtle but critical differences is the Chromatographic Isotope Effect .

-

Retention Time Shift: Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds. This makes the d5-labeled molecule slightly less lipophilic .

-

Observation: On Reverse-Phase (C18) columns, the d5-labeled standard typically elutes slightly earlier (0.05 – 0.2 minutes) than the non-labeled analyte.

-

Impact: While they do not perfectly co-elute, the shift is usually small enough that the IS still effectively compensates for matrix effects (ion suppression/enhancement) occurring in that time window.

Caption: The Deuterium Isotope Effect typically results in slightly earlier elution of the d5-labeled compound.

Experimental Protocol: Validated Workflow

This protocol outlines the use of d5-hydroxy-4-oxo-4-phenylbutyric acid as an Internal Standard for quantifying the native compound in biological matrices (plasma/urine).

Step 1: Standard Preparation

-

Stock Solution (Native): Dissolve 10 mg Native Reference Material in 10 mL Methanol (1 mg/mL).

-

IS Stock Solution (d5): Dissolve 1 mg d5-Labeled Standard in 10 mL Methanol (100 µg/mL).

-

Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water. This concentration should yield a signal ~10x the Lower Limit of Quantitation (LLOQ).

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE to minimize differential loss between the slightly different isotopologues.

-

Aliquot 50 µL of plasma/sample into a centrifuge tube.

-

Add 20 µL of Working IS Solution (d5-labeled). Crucial: Add IS before any other step to track recovery.

-

Add 200 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Analysis

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: MRM Mode (Transitions defined in Section 3.1).

Step 4: Data Processing

Calculate the Area Ratio :

References

-

Yun, H., et al. (2005). "Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli."[1] Biotechnology Progress, 21(2), 366–371. (Describes the synthesis and enzymatic handling of the native compound). Available at: [Link]

-

PubChem. 2-Hydroxy-4-oxo-4-phenylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Wang, S., et al. "Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis." Journal of Analytical Methods in Chemistry. (General reference for d5-labeling methodology).

Sources

Technical Monograph: Stereochemical & Isotopic Architecture of (R)-2-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

This technical guide is structured to serve as a definitive reference for researchers utilizing (R)-2-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (hereafter referred to as (R)-d5-HPBA ).

While the user prompt omitted the position locator "2-", the chemical context of "4-oxo-4-phenyl" combined with "hydroxy" and "(R)-stereochemistry" unequivocally identifies the 2-hydroxy variant (an

Molecular Architecture & Stereochemical Logic

The efficacy of (R)-d5-HPBA as a research tool relies on two immutable properties: its absolute configuration at the C2 position and the stability of its isotopic labeling.

Structural Definition

-

IUPAC Name: (2R)-2-hydroxy-4-oxo-4-(phenyl-d5)butanoic acid[1]

-

Chemical Formula:

-

Molecular Weight: ~199.21 g/mol (vs. ~194.18 g/mol for the unlabeled analog)

-

Key Functional Groups:

-

C1 (Carboxyl): Provides acidic character and solubility in polar buffers.

-

C2 (Chiral Center): The

-carbon bearing the hydroxyl group. The (R)-configuration is essential for biological mimicry of L-amino acid precursors used in ACE inhibitor synthesis. -

C4 (Ketone): A reactive carbonyl susceptible to further reduction.

-

Phenyl-d5 Ring: A fully deuterated aromatic ring providing a +5 Da mass shift, chemically inert under standard metabolic conditions.

-

The Stereochemical Imperative (Cahn-Ingold-Prelog)

To validate the (R)-configuration, one must apply the CIP priority rules to the C2 chiral center:

-

Priority 1:

(Oxygen has the highest atomic number). -

Priority 2:

(Carbon bonded to 3 oxygens). -

Priority 3:

(Carbon bonded to C, H, H). -

Priority 4:

(Lowest priority).

Configuration Logic: With the lowest priority group (

Isotopic Stability

The deuterium atoms are located on the phenyl ring (

Biocatalytic Synthesis Strategy

Synthesizing the (R)-enantiomer with high enantiomeric excess (

The Enzymatic Pathway

The precursor is 2,4-dioxo-4-(phenyl-d5)butyric acid . The enzyme acts as a stereoselective wedge, delivering a hydride specifically to the Re-face of the C2 carbonyl.

Figure 1: Stereoselective enzymatic reduction pathway. The enzyme YiaE specifically targets the C2-keto group of the dioxo precursor, utilizing NADPH to yield the (R)-hydroxy product.

Experimental Protocol: Biocatalytic Synthesis

Note: This protocol assumes the availability of the d5-labeled precursor.

Objective: Produce high-purity (R)-d5-HPBA.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Degas to prevent oxidative degradation of NADPH.

-

Biocatalyst Loading: Suspend recombinant E. coli cells (overexpressing YiaE and Glucose Dehydrogenase - GDH) in the buffer. Target cell density:

. -

Substrate Addition: Add 2,4-dioxo-4-(phenyl-d5)butyric acid to a final concentration of 50 mM.

-

Critical Step: Add glucose (100 mM) to drive the GDH cofactor regeneration cycle (recycling

back to

-

-

Incubation: Shake at 25°C / 150 rpm for 12–18 hours.

-

Validation: Monitor consumption of substrate via HPLC (C18 column, UV 254 nm).

-

-

Quenching & Extraction: Acidify to pH 2.0 using 6M HCl to protonate the carboxylic acid. Extract 3x with Ethyl Acetate.

-

Purification: Evaporate solvent. Recrystallize from Toluene/Hexane to remove protein residues.

Analytical Application: LC-MS/MS Internal Standard

(R)-d5-HPBA is primarily used to quantify the non-deuterated metabolite in plasma during pharmacokinetic (PK) studies of ACE inhibitors.

Why (R)-d5-HPBA?

-

Co-elution: The d5-analog has virtually identical physicochemical properties (pKa, LogP) to the analyte, ensuring they elute at the same retention time and experience the same matrix effects (ion suppression/enhancement).

-

Mass Discrimination: The +5 Da shift places the IS signal outside the isotopic envelope of the analyte (M+0, M+1, M+2), preventing cross-talk.

Quantitative Data Summary

The following table illustrates the expected mass transitions for Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |

| (R)-HPBA (Analyte) | 193.1 | 147.1 | 15 | Negative ESI |

| (R)-d5-HPBA (IS) | 198.1 | 152.1 | 15 | Negative ESI |

Note: The product ion corresponds to the loss of the carboxyl group (46 Da), retaining the phenyl ring where the mass difference lies.

Workflow Visualization

Figure 2: Analytical workflow for pharmacokinetic quantification. The IS is added prior to sample preparation to normalize for extraction efficiency and ionization variability.

Quality Control & Stability Protocols

Stereochemical Purity Check (Chiral HPLC)

To ensure the (R)-enantiomer has not racemized during storage:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: The (S)-enantiomer peak must be

.

Handling Precautions

-

Racemization Risk: While the C2 position is relatively stable, exposure to strong bases (

) can induce enolization and subsequent racemization. Always maintain pH < 8.0 during extraction. -

Storage: Store at -20°C in a desiccator. The keto-acid moiety is hygroscopic; moisture can accelerate degradation.

References

-

Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli. Source: Ovid / Vertex AI Search Results. Context: Describes the use of YiaE enzyme for reducing 2,4-dioxo-4-phenylbutyric acid to the (R)-hydroxy product with 97% ee. 2

-

Lipase mediated synthesis of enantiomerically pure (R)- and (S)-enantiomers. Source: Tetrahedron Asymmetry (via ResearchGate). Context: Discusses alternative enzymatic routes and the importance of HPBA as an ACE inhibitor intermediate. 3

-

Product Reference: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid. Source: TRC / ChemDrug. Context: Confirmation of the commercial availability and specific CAS (1286934-16-4) for the deuterated standard. 1

-

Purification and characterization of carbonyl reductase involved in enantioselective reduction. Source: ResearchGate. Context: Detailed kinetic parameters for the reduction of the oxo-phenylbutyrate precursor. 4

Sources

The Pivotal Role of Stable Isotope Labeled Statin Intermediates in Advancing Pharmaceutical Research: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the applications of stable isotope labeled (SIL) statin intermediates. Moving beyond the parent drug, we delve into the critical role these labeled metabolites and synthetic precursors play in elucidating complex metabolic pathways, ensuring bioanalytical accuracy, and predicting drug-drug interactions. This document is structured to provide not just procedural steps, but the scientific rationale that underpins methodological choices, fostering a deeper understanding of this powerful research tool.

The Scientific Imperative: Why Focus on Statin Intermediates?

Statins, HMG-CoA reductase inhibitors, are a cornerstone of cardiovascular disease management. Their metabolism is complex, often involving multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), leading to a variety of active and inactive metabolites.[1] Understanding the formation, fate, and pharmacological activity of these intermediates is paramount for a complete picture of a statin's efficacy and safety profile.

Stable isotope labeling, the incorporation of heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C), offers a powerful lens through which to study these processes. A SIL molecule is chemically identical to its unlabeled counterpart but possesses a higher mass, making it distinguishable by mass spectrometry (MS). This seemingly simple modification unlocks a wealth of applications by allowing for precise differentiation between endogenous and exogenous molecules, and between a parent drug and its metabolic products.

The core principle behind the utility of SIL compounds in metabolic studies is the Kinetic Isotope Effect (KIE) . The increased mass of isotopes like deuterium can lead to a stronger chemical bond (e.g., C-D vs. C-H). If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated molecule. This phenomenon can be leveraged to probe metabolic pathways and enhance pharmacokinetic profiles.

Core Applications in Statin Research

The use of SIL statin intermediates extends across the drug development pipeline, from early discovery to clinical trials. Here, we explore the three primary areas of application.

Illuminating Metabolic Pathways

The biotransformation of statins is a critical determinant of their therapeutic effect and potential for adverse reactions. SIL statin intermediates are invaluable tools for mapping these intricate pathways.

By administering a stable isotope-labeled statin and analyzing the resulting pool of labeled metabolites, researchers can definitively trace the metabolic fate of the parent drug.[2][3] This approach allows for the unambiguous identification of novel or unexpected metabolites, providing a more complete metabolic map. For instance, the use of labeled compounds can help differentiate between various isomeric metabolites, such as the ortho- and para-hydroxy metabolites of atorvastatin.

Furthermore, SIL intermediates can be used to study the kinetics of specific metabolic reactions. By incubating a labeled intermediate with liver microsomes or other enzyme preparations, the rate of its further metabolism can be precisely measured without interference from the metabolism of the parent drug. This is crucial for understanding the contribution of different metabolic pathways to the overall clearance of the drug.

dot

Caption: General metabolic pathway of statins and the corresponding tracer pathway using stable isotope labeling.

The Gold Standard in Quantitative Bioanalysis

Accurate quantification of drugs and their metabolites in biological matrices is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can significantly compromise the accuracy and precision of LC-MS/MS data.

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to mitigate matrix effects.[4][5] A SIL-IS is added to the sample at a known concentration early in the sample preparation process. Because it is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences the same degree of matrix effects. By calculating the ratio of the analyte's MS signal to that of the SIL-IS, the variability introduced by matrix effects is normalized, leading to highly accurate and reproducible results.[6]

While SIL parent drugs are commonly used as internal standards for quantifying the parent drug, the use of SIL statin intermediates is crucial for the accurate quantification of the metabolites themselves. For example, a deuterium-labeled ortho-hydroxy atorvastatin can be used as an internal standard for the quantification of the endogenously formed ortho-hydroxy atorvastatin.[7] This approach is essential for building accurate pharmacokinetic models of both the parent drug and its active metabolites.

dot

Caption: A typical bioanalytical workflow for the quantification of a statin intermediate using a SIL internal standard.

Probing Drug-Drug Interactions (DDIs)

Statins are frequently co-administered with other medications, creating a potential for drug-drug interactions. Many of these interactions occur at the level of drug metabolism, where one drug inhibits or induces the enzymes responsible for the metabolism of another. SIL statin intermediates can be powerful tools for investigating these interactions.

For example, to assess the inhibitory effect of a new chemical entity (NCE) on the metabolism of a statin, a cocktail of SIL statin intermediates can be incubated with human liver microsomes in the presence and absence of the NCE. By measuring the change in the rate of further metabolism of the SIL intermediates, a detailed picture of the NCE's inhibitory profile against specific metabolic pathways can be obtained. This approach is more efficient and provides more granular information than simply measuring the disappearance of the parent statin. A study on the pharmacokinetic profile of atorvastatin and its major metabolite, o-OH-atorvastatin, in people living with HIV highlighted the significant impact of antiretroviral drugs on statin metabolism.[8][9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments utilizing SIL statin intermediates.

In Vitro Metabolism of a Statin in Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to identify the metabolites of a statin and determine the primary CYP enzymes involved in its metabolism.

Materials:

-

Statin of interest

-

Stable isotope-labeled statin (e.g., d5-atorvastatin)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the statin (or SIL statin) at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analysis).

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent statin and its metabolites.

-

Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the experiment with the inclusion of specific CYP inhibitors. A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.

Quantitative Analysis of a Statin Intermediate in Human Plasma

This protocol describes a method for the accurate quantification of a statin metabolite in human plasma using a SIL-IS.

Materials:

-

Human plasma samples

-

Statin intermediate analytical standard

-

Stable isotope-labeled statin intermediate (SIL-IS)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of the statin intermediate analytical standard into blank human plasma to create a calibration curve and QC samples at various concentrations (low, medium, and high).

-

Sample Preparation (Protein Precipitation):

-

To an aliquot of plasma sample, calibrator, or QC, add a known amount of the SIL-IS solution.

-

Add 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the analyte and SIL-IS from other matrix components using a suitable C18 column and a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.

-

Detect the analyte and SIL-IS using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibrators.

-

Determine the concentration of the statin intermediate in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

The accuracy and precision of the assay are evaluated using the results from the QC samples.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.3 | 440.2 | 25 |

| o-OH-Atorvastatin | 575.3 | 440.2 | 27 |

| p-OH-Atorvastatin | 575.3 | 440.2 | 27 |

| d5-Atorvastatin (IS) | 564.3 | 445.2 | 25 |

| d5-o-OH-Atorvastatin (IS) | 580.3 | 445.2 | 27 |

| Table 1: Example Mass Spectrometry Parameters for the Analysis of Atorvastatin and its Hydroxylated Metabolites. |

Conclusion

Stable isotope labeled statin intermediates are indispensable tools in modern pharmaceutical research. Their application in metabolic pathway elucidation, quantitative bioanalysis, and drug-drug interaction studies provides critical data that informs drug design, safety assessment, and clinical development. As analytical technologies continue to advance, the creative use of SIL statin intermediates will undoubtedly lead to a deeper understanding of statin pharmacology and the development of safer and more effective therapies for cardiovascular disease.

References

- BenchChem. (2025). Application Note: High-Throughput Quantification of Atorvastatin and its Active Metabolites in Human Plasma and Urine using Stable Isotope Labeled Internal Standards. BenchChem.

-

Li, F., Jiang, W., Czarnik, A. W., & Li, W. (2016). Combinatorial synthesis of deuterium-enriched atorvastatin. Molecular diversity, 20(2), 453–459. [Link]

-

ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF. Retrieved from [Link]

-

Magkos, F., & Sidossis, L. S. (2007). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Current opinion in clinical nutrition and metabolic care, 10(5), 575–581. [Link]

-

Gerber, F., Moco, S., & De la Fuente, I. M. (2017). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British journal of pharmacology, 174(18), 3093–3106. [Link]

-

Poli, G., Biasi, F., & Leonarduzzi, G. (2012). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. International journal of hepatology, 2012, 983578. [Link]

-

Poli, G., Biasi, F., & Leonarduzzi, G. (2012). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. International journal of hepatology, 2012, 983578. [Link]

-

Novaković, J., Aleksić, M., & Agbaba, D. (2016). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules (Basel, Switzerland), 21(11), 1480. [Link]

-

Prueksaritanont, T., Subramanian, R., Fang, X., Ma, B., & Lin, J. H. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug metabolism and disposition: the biological fate of chemicals, 30(5), 505–512. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Xia, Y. Q., Ruan, Q., & Li, W. (2011). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and bioanalytical chemistry, 401(1), 227–240. [Link]

-

PharmGKB. (n.d.). Statin Pathway - Generalized, Pharmacokinetics. Retrieved from [Link]

- Bolze, S., Lacombe, O., & Chaimbault, P. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.

-

Skyline. (2015, December 1). Isotope Labeled Standards in Skyline. Retrieved from [Link]

-

Zhu, X., Zhang, H., & Chen, Y. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Drug metabolism and disposition: the biological fate of chemicals, 50(5), 656–664. [Link]

-

Goad, L. J., & Goodwin, T. W. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982–991. [Link]

-

Siccardi, M., D'Avolio, A., & Baietto, L. (2020). Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Pharmaceutics, 12(9), 839. [Link]

-

DeBosch, B. J., & Heitmeier, M. R. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in cardiovascular medicine, 8, 647993. [Link]

-

ResearchGate. (n.d.). (PDF) Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Retrieved from [Link]

-

ResearchGate. (n.d.). To detect the metabolic fate of a stable isotope tracer, two.... Retrieved from [Link]

-

Dighriri, I., Hommadi, A., Zaeri, H., Aldajany, R., Alotaibi, R., Aljuaid, F., ... & Aljuaid, S. (2021). Identify and Assess Drug Interactions with Atorvastatin in Inpatient Care. Journal of Pharmaceutical Research International, 33(54A), 297-306. [Link]

- Cilla, D. D., Whitfield, L. R., Gibson, D. M., Sedman, A. J., & Posvar, E. L. (1996). Pharmacodynamics and Pharmacokinetic‐Pharmacodynamic Relationships of Atorvastatin, an HMG‐CoA Reductase Inhibitor. Journal of Clinical Pharmacology, 36(9), 827-835.

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Precision Metabolic Mapping: The Role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in ACE Inhibitor Profiling

This is a comprehensive technical guide on the application of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in metabolic pathway mapping. This guide is designed for researchers in pharmacokinetics, bioanalysis, and drug metabolism.

Executive Summary

In the high-stakes landscape of drug development—specifically within the Angiotensin-Converting Enzyme (ACE) inhibitor class—the ability to distinguish between active drug metabolites, prodrug precursors, and degradation products is critical.

2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (hereafter referred to as HOPBA ) acts as a pivotal chiral synthon and a potential oxidative metabolite in the lifecycle of drugs like Benazepril . The introduction of its stable isotope-labeled analog, This compound (HOPBA-d5) , transforms this molecule from a simple intermediate into a powerful Internal Standard (IS) for quantitative metabolic mapping.

This guide details the mechanistic role of HOPBA, the utility of the d5-isotopologue in overcoming matrix effects during LC-MS/MS analysis, and the protocols required to map its flux through biological systems.

Chemical Identity & Mechanistic Context[1][2][3][4]

The Molecule[5]

-

Target Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid[1]

-

Synonyms: (R)-3-Benzoyl-2-hydroxypropionic acid; (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid.

-

Internal Standard: HOPBA-d5 (Deuterium labeling typically occurs on the phenyl ring, creating a mass shift of +5 Da).

-

Role:

-

Synthetic Precursor: It is the oxidized precursor to (R)-2-hydroxy-4-phenylbutyric acid (HPBA) , the ethyl ester of which forms the "homophenylalanine" backbone of Benazepril.

-

Metabolic Marker: Its presence in biological fluids can indicate specific oxidative degradation pathways of the parent drug or the hydrolysis of unreacted synthetic intermediates.

-

The Metabolic & Synthetic Pathway

Understanding where HOPBA fits is essential for mapping. In the synthesis of Benazepril, HOPBA is stereoselectively reduced to HPBA. In a metabolic context (reverse flux), the oxidation of the homophenylalanine moiety could theoretically regenerate HOPBA-like derivatives.

Key Pathway Logic:

-

HOPBA (Precursor/Metabolite)

Enzymatic Reduction -

HPBA

Esterification/Amidation -

Benazepril

Hydrolysis (Liver)

Visualization: The Pathway Map

The following diagram illustrates the relationship between HOPBA, HPBA, and Benazepril, highlighting the specific node where the d5-standard is applied for quantification.

Figure 1: Metabolic and synthetic relationship of HOPBA within the ACE inhibitor pathway. The d5-standard is used to quantify the specific 'red' node within complex matrices.

Technical Core: Why Use the d5-Isotopologue?

In metabolic mapping, Matrix Effects (ion suppression or enhancement) are the primary source of error. Biological matrices (plasma, urine, microsomes) contain co-eluting phospholipids that alter ionization efficiency.

The Principle of Stable Isotope Dilution (SID)

By spiking the sample with HOPBA-d5 , you introduce a chemically identical reference that:

-

Co-elutes with the endogenous HOPBA (retention times are nearly identical).

-

Experiences the same ionization environment . If the matrix suppresses the signal of HOPBA by 40%, it suppresses HOPBA-d5 by 40%.

-

Correction: The ratio of Area(Analyte) / Area(IS) remains constant, neutralizing the error.

Mass Shift & Specificity

-

HOPBA-d5: C10H5D5O4 (MW ≈ 199.21)

-

Advantage: The +5 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) in the mass spectrometer, ensuring that the signal for the standard does not interfere with the analyte.

Experimental Protocol: LC-MS/MS Pathway Mapping

This protocol outlines the extraction and quantification of HOPBA in plasma to map its metabolic presence.

Materials

-

Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid reference standard.

-

Internal Standard: this compound.

-

Matrix: Plasma or Liver Microsomal fraction (S9).

-

Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.

Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of the d5-IS before extraction corrects for recovery losses during the precipitation step.

-

Aliquot: Transfer 50 µL of biological sample (e.g., plasma) to a 1.5 mL tube.

-

Spike IS: Add 10 µL of HOPBA-d5 working solution (e.g., 100 ng/mL in methanol). Vortex for 10 sec.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitate: Vortex vigorously for 1 min.

-

Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to an LC vial.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[4]

-

Ionization: Electrospray Ionization (ESI), Negative Mode (COOH acids ionize best in negative mode).

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 0.5 | 95 | 5 | 0.4 |

| 3.0 | 5 | 95 | 0.4 |

| 4.0 | 5 | 95 | 0.4 |

| 4.1 | 95 | 5 | 0.4 |

| 6.0 | 95 | 5 | 0.4 |

MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, monitor the following transitions. Note: Exact fragmentation depends on collision energy optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| HOPBA | 193.1 [M-H]- | 105.0 | 15 | Loss of side chain, Benzoyl fragment |

| HOPBA | 193.1 [M-H]- | 77.0 | 25 | Phenyl ring fragment |

| HOPBA-d5 | 198.1 [M-H]- | 110.0 | 15 | Benzoyl-d5 fragment |

Analytical Workflow Visualization

The following diagram details the logical flow from sample collection to data output, emphasizing the critical control points where the d5-standard ensures integrity.

Figure 2: Analytical workflow for targeted metabolic profiling using HOPBA-d5.

Data Interpretation & Troubleshooting

Isotope Effects

While deuterium is chemically similar to hydrogen, Deuterium Isotope Effects can occasionally cause a slight shift in retention time (usually the deuterated species elutes slightly earlier).

-

Action: Ensure the integration window in your software is wide enough to capture both the d0 and d5 peaks if slight separation occurs.

Sensitivity Limits

HOPBA contains a ketone and a carboxylic acid. In negative mode ESI, the carboxylic acid deprotonates easily ([M-H]-).

-

Limit of Quantitation (LOQ): Typically achievable in the low ng/mL range (1–5 ng/mL) using modern QqQ instruments.

-

Interference: If you see signal in the blank matrix at the HOPBA transition, check for "carry-over" from high-concentration standards or contamination in the mobile phase.

Pathway Flux Analysis

If using this method for flux analysis (e.g., dosing with a precursor and watching for HOPBA formation):

-

Static Concentration: A single time point tells you the "pool size."

-

Kinetic Profiling: Multiple time points allow you to calculate the rate of formation/clearance.

-

Calculation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

-

Schmidt, E., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme.[5] Journal of Biotechnology.[5] Retrieved from [Link]

-

Wishart, D.S., et al. (2018). HMDB 4.0: The Human Metabolome Database (Benazepril Pathway). Nucleic Acids Research. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications.[6] Retrieved from [Link]

Sources

- 1. (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid|lookchem [lookchem.com]

- 2. SMPDB [smpdb.ca]

- 3. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]